molecular formula C12H5Cl5O B12681656 2,2',3,4,6'-Pentachlorodiphenyl ether CAS No. 85918-35-0

2,2',3,4,6'-Pentachlorodiphenyl ether

Cat. No.: B12681656
CAS No.: 85918-35-0
M. Wt: 342.4 g/mol
InChI Key: JGXAONSRHOSPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3,4,6'-Pentachlorodiphenyl ether (C₁₂H₅Cl₅O) is a chlorinated diphenyl ether (CDE) with five chlorine atoms positioned at the 2, 2', 3, 4, and 6' positions of its biphenyl ether structure. It is structurally analogous to polychlorinated biphenyls (PCBs) but differs by the presence of an ether oxygen bridge. Its Henry’s Law constant is reported as 6.5×10⁻², indicating moderate volatility and solubility in water compared to other CDEs .

Properties

CAS No.

85918-35-0

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

1,2,3-trichloro-4-(2,6-dichlorophenoxy)benzene

InChI

InChI=1S/C12H5Cl5O/c13-6-4-5-9(11(17)10(6)16)18-12-7(14)2-1-3-8(12)15/h1-5H

InChI Key

JGXAONSRHOSPTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4,6’-Pentachlorodiphenyl ether typically involves the condensation of chlorinated phenols with chlorinated benzenes. For instance, pentachlorophenol can react with 1,2,4,5-tetrachlorobenzene in the presence of a catalyst such as iron or copper oxides . The reaction is usually carried out at elevated temperatures around 350°C .

Industrial Production Methods

Industrial production methods for 2,2’,3,4,6’-Pentachlorodiphenyl ether are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4,6’-Pentachlorodiphenyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of chlorinated quinones.

    Reduction: This can result in the formation of less chlorinated diphenyl ethers.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce chlorinated quinones, while reduction can yield less chlorinated diphenyl ethers .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C12H5Cl5
  • Molecular Weight : 342.4 g/mol
  • Chlorine Substitution Pattern : Chlorine atoms are positioned at the 2, 2', 3, 4', and 6 locations on the biphenyl structure.

Industrial Applications

Historically, 2,2',3,4,6'-Pentachlorodiphenyl ether has been utilized in several industrial applications:

  • Flame Retardants : Due to its high chlorine content, it has been used as a flame retardant in various materials.
  • Additives in Electrical Equipment : It was incorporated into electrical insulators and capacitors because of its insulating properties.
  • Pesticide Formulations : Some formulations have included this compound due to its stability under various environmental conditions.

Environmental Impact and Persistence

The environmental persistence of 2,2',3,4,6'-Pentachlorodiphenyl ether is significant due to its resistance to degradation. It can accumulate in the environment and in biological organisms, leading to potential ecological and health risks. Studies have shown that this compound can undergo:

  • Nucleophilic Substitution Reactions : Chlorine atoms can be replaced by other nucleophiles under specific conditions.
  • Dechlorination Reactions : Particularly in anaerobic conditions or in the presence of reducing agents, leading to less chlorinated biphenyl ethers or phenols.

Toxicological Studies

Research indicates that 2,2',3,4,6'-Pentachlorodiphenyl ether exhibits various biological activities that raise concerns about its impact on human health and ecosystems:

  • Endocrine Disruption : The compound can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues in wildlife and humans .
  • Neurotoxicity : Some studies suggest that exposure may result in neurotoxic effects on neuronal cells.

Case Studies

  • Case Study on Wildlife Exposure : A study investigating the effects of polychlorinated biphenyls (PCBs) on aquatic organisms found elevated levels of 2,2',3,4,6'-Pentachlorodiphenyl ether in fish populations near industrial sites. This raised concerns about bioaccumulation and the potential for trophic transfer within food webs .
  • Human Health Risk Assessment : Research analyzing serum samples from children exposed to contaminated environments indicated a correlation between levels of chlorinated compounds and adverse health outcomes. The presence of 2,2',3,4,6'-Pentachlorodiphenyl ether was noted among other persistent organic pollutants (POPs), highlighting the need for ongoing monitoring and assessment of exposure risks .

Analytical Methods for Detection

To assess the presence and concentration of 2,2',3,4,6'-Pentachlorodiphenyl ether in environmental samples:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for its sensitivity and specificity in detecting trace levels of chlorinated compounds.
  • Method 8082A , developed by the Environmental Protection Agency (EPA), outlines procedures for analyzing polychlorinated biphenyls (PCBs) in various matrices including soil and water samples .

Mechanism of Action

The mechanism of action of 2,2’,3,4,6’-Pentachlorodiphenyl ether involves its interaction with cellular components. It can disrupt cellular membranes and interfere with enzyme functions. The compound’s high lipophilicity allows it to accumulate in fatty tissues, leading to prolonged biological effects .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogous Compounds

Chlorinated Diphenyl Ether Isomers

2,2',4,5,5'-Pentachlorodiphenyl Ether (PCDE-101)
  • CAS RN : 131138-21-1
  • Environmental Fate : Lower Henry’s Law constant (2.2×10⁻² ) compared to 2,2',3,4,6'-pentachlorodiphenyl ether, suggesting reduced volatility and higher affinity for aqueous phases .
2,3,3',4,4'-Pentachlorodiphenyl Ether (PCDE-105)
  • CAS RN : 85918-31-6
  • Toxicity: Studied as a precursor to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a highly toxic dioxin.
2,2',3,4,4'-Pentachlorodiphenyl Ether
  • CAS RN : 110-281-7

Brominated Analogs: Pentabromodiphenyl Ethers

  • Example : 2,2',4,4',6-Pentabromodiphenyl ether (CAS RN: 189084-66-0)
    • Molecular Weight : 564.688 g/mol (vs. 342.433 g/mol for chlorinated analogs) .
    • Regulatory Status : Classified as a "First-Class Specific Chemical Substance" under Japan’s Chemical Substances Control Law, requiring stringent usage permits . Brominated analogs generally exhibit higher lipophilicity and persistence in fatty tissues compared to chlorinated counterparts .

Polychlorinated Biphenyls (PCBs)

  • Toxicity Profile: PCBs are linked to endocrine disruption and neurotoxicity, whereas CDEs like 2,2',3,4,6'-pentachlorodiphenyl ether may prioritize dioxin-like toxicity due to structural precursors .

Physicochemical and Environmental Properties

Henry’s Law Constants

Compound Henry’s Law Constant (Unitless)
2,2',3,4,6'-Pentachlorodiphenyl ether 6.5×10⁻²
2,2',3,4,5'-Pentachlorodiphenyl ether 2.2×10⁻²

Implication : Higher volatility of 2,2',3,4,6'-isomer may enhance atmospheric transport compared to other isomers .

Melting and Boiling Points

Compound Melting Point (°C) Boiling Point (°C)
PCDE-101 Oil 231.1
PCDE-105 (hydroxylated) 125–127 Not reported

Implication : Liquid state of PCDE-101 facilitates environmental mobility, while crystalline derivatives like PCDE-105 may persist in sediments .

Toxicity and Environmental Impact

  • Dioxin Formation : Chlorinated diphenyl ethers with adjacent chlorine atoms (e.g., 2,4,4',5,5'-substitution) are prone to forming TCDD via thermal or photolytic degradation, a critical concern for industrial waste management .
  • Regulatory Status : Listed among POPs requiring monitoring under international frameworks like the EANET (East Asia), emphasizing their transboundary environmental risks .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 2,2',3,4,6'-pentachlorodiphenyl ether, and what challenges arise during purification?

  • Methodology : The compound can be synthesized via Ullmann ether coupling or demethylation of methoxy precursors. For example, describes a protocol where the potassium salt of a chlorinated phenol reacts with a tetrachlorobenzene derivative in dimethyl sulfoxide (DMSO) at 100°C for 60 hours. Post-reaction, purification involves hexane extraction and chromatography (e.g., ether-hexane gradients). Challenges include controlling dechlorination side reactions and isolating intermediates with similar retention factors. Analytical validation using 1^1H NMR and mass spectrometry (e.g., m/z 370 [M+^+]) is critical .

Q. How can researchers determine the physical-chemical properties (e.g., log KowK_{ow}, solubility) of 2,2',3,4,6'-pentachlorodiphenyl ether for environmental fate modeling?

  • Methodology : Use computational tools like EPI Suite or Le Bas molar volume calculations to estimate properties such as boiling points and octanol-water partition coefficients (log KowK_{ow}). Experimental validation involves reversed-phase HPLC with chlorinated ether standards (e.g., PCDE-99, log KowK_{ow} ~6.8) and gas chromatography-electron capture detection (GC-ECD). and provide reference data for structurally similar pentachlorodiphenyl ethers, which can guide extrapolation .

Q. What analytical techniques are optimal for detecting 2,2',3,4,6'-pentachlorodiphenyl ether in environmental matrices?

  • Methodology : High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) using EPA Method 1614 (adapted for chlorinated analogs) ensures specificity. Isotope dilution with 13^{13}C-labeled internal standards improves quantification accuracy. For complex matrices (e.g., sediment), perform Soxhlet extraction with hexane:acetone (3:1), followed by silica gel cleanup. highlights EPA protocols for PBDEs, which are methodologically transferable .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of 2,2',3,4,6'-pentachlorodiphenyl ether be resolved?

  • Methodology : Conduct longitudinal field studies comparing half-lives in diverse ecosystems (e.g., aquatic vs. terrestrial). Use controlled microcosm experiments to isolate degradation pathways (photolysis, microbial action). For example, notes PBDEs exhibit variable persistence in sediments versus biota; similar approaches can clarify chlorinated ether dynamics. Statistical meta-analysis of historical monitoring data (e.g., ’s POPs framework) helps identify trends and outliers .

Q. What experimental designs are effective for assessing the developmental toxicity of 2,2',3,4,6'-pentachlorodiphenyl ether in model organisms?

  • Methodology : Employ in vivo models (e.g., zebrafish embryos or rodent gestation studies) with dose-response profiling. Focus on thyroid disruption endpoints (e.g., T4/T3 hormone levels) and neurobehavioral assays (open-field tests). identifies LOAELs for PBDEs (~1 mg/kg/day), which can inform dosing ranges. Include positive controls (e.g., TCDD) and histological validation of hepatic and embryonic tissues .

Q. How do stereochemical variations in chlorinated diphenyl ethers influence their dioxin-like toxicity?

  • Methodology : Synthesize and isolate specific congeners (e.g., 2,3,7,8-substituted analogs) and compare their aryl hydrocarbon receptor (AhR) binding affinity via luciferase reporter assays. Molecular docking simulations (e.g., using AhR crystal structures) predict congener-specific toxicity. highlights the synthesis of precursors to 2,3,7,8-TCDD, underscoring the relevance of structural analogs .

Q. What strategies mitigate matrix interference when quantifying 2,2',3,4,6'-pentachlorodiphenyl ether in human biomonitoring studies?

  • Methodology : Use accelerated solvent extraction (ASE) with in-cell lipid removal (e.g., sulfuric acid-impregnated silica). For breast milk or serum, employ gel permeation chromatography (GPC) to separate lipids. Validate recovery rates with 13^{13}C-spiked samples and cross-check using tandem MS/MS (MRM mode). ’s POPs monitoring framework emphasizes rigorous QA/QC protocols .

Methodological Notes

  • Data Contradictions : Address discrepancies (e.g., varying bioaccumulation factors) by standardizing test organisms and exposure durations.
  • Regulatory Implications : Align study designs with regulatory frameworks (e.g., Stockholm Convention on POPs) to ensure relevance for policy .
  • Advanced Instrumentation : Leverage non-targeted screening (e.g., LC-QTOF-MS) to identify transformation products in environmental samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.